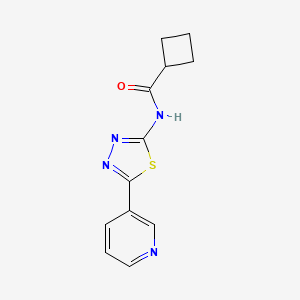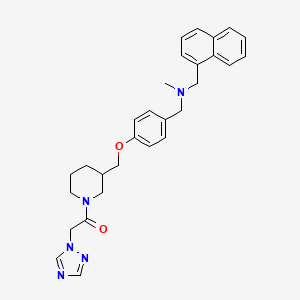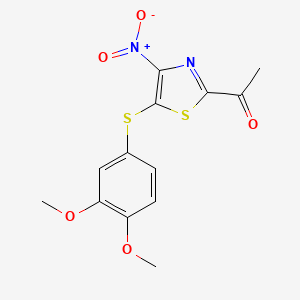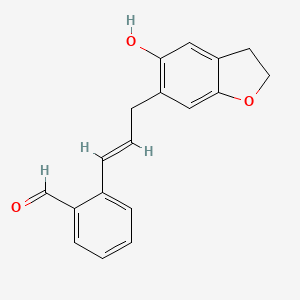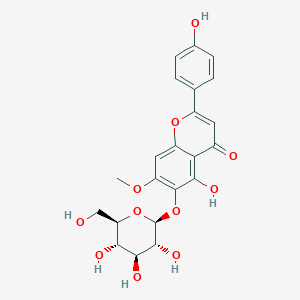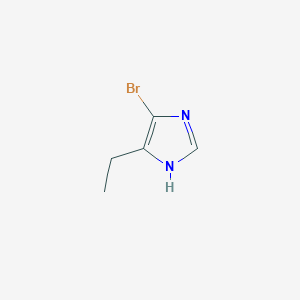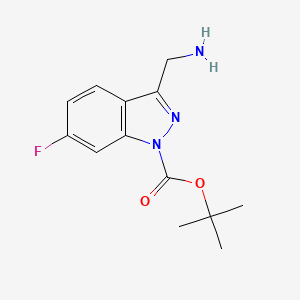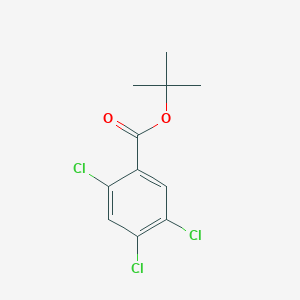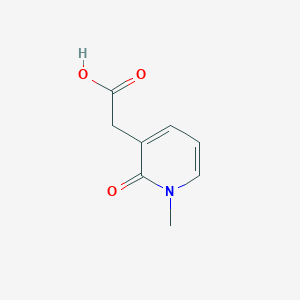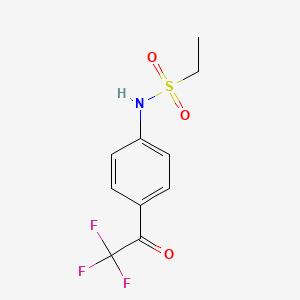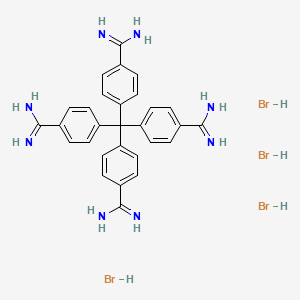
4,4',4'',4'''-Methanetetrayltetrabenzimidamidetetrahydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central methane core bonded to four benzimidamide groups, each further complexed with hydrobromide ions. Its intricate structure makes it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide typically involves multi-step organic reactions. The process begins with the preparation of benzimidamide derivatives, which are then linked to a central methane core through nucleophilic substitution reactions. The final step involves the addition of hydrobromide ions to form the tetrahydrobromide salt. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of automated systems for precise control of reaction parameters ensures consistent quality. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidamide groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the benzimidamide groups to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidamide derivatives.
Reduction: Benzimidamine derivatives.
Substitution: Various substituted benzimidamide compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its pharmacological properties.
Medicine: In medicine, derivatives of this compound may exhibit therapeutic properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Wirkmechanismus
The mechanism by which 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide exerts its effects involves its interaction with specific molecular targets. The benzimidamide groups can bind to enzymes or receptors, modulating their activity. The hydrobromide ions may enhance the compound’s solubility and facilitate its transport across biological membranes. Pathways involved in its action include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol
- 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzonitrile
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenylmethane
Uniqueness: Compared to these similar compounds, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide stands out due to the presence of benzimidamide groups and hydrobromide ions. These functional groups confer unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C29H32Br4N8 |
|---|---|
Molekulargewicht |
812.2 g/mol |
IUPAC-Name |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrobromide |
InChI |
InChI=1S/C29H28N8.4BrH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H |
InChI-Schlüssel |
DTXWXSUGJQCPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Br.Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


